N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide
CAS No.:
Cat. No.: VC16388845
Molecular Formula: C16H14FN3O
Molecular Weight: 283.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FN3O |
|---|---|
| Molecular Weight | 283.30 g/mol |
| IUPAC Name | N-[1-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C16H14FN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20) |
| Standard InChI Key | WKVZVJXBPGAELX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)F |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound’s structure comprises three primary components:
-
4-Fluorobenzamide: A benzene ring substituted with a fluorine atom at the para position and an amide functional group.
-
Ethyl linker: A two-carbon chain connecting the benzamide to the benzimidazole group.
-
1H-Benzimidazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, conferring potential hydrogen-bonding capabilities .
The molecular formula is C₁₆H₁₃FN₃O, with a calculated molecular weight of 282.30 g/mol (derived from analogous structures in PubChem entries ).
Table 1: Comparative Molecular Data for Related Benzimidazole Derivatives
Stereoelectronic Properties
-
Electron Distribution: The fluorine atom’s electronegativity induces electron withdrawal, polarizing the benzamide ring and enhancing hydrogen-bond acceptor capacity at the amide carbonyl .
-
Tautomerism: The benzimidazole group may exhibit tautomerism, shifting protonation between the two nitrogen atoms, which influences solubility and reactivity .
Synthetic Pathways and Optimization
Proposed Synthesis Route
While no direct synthesis for N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide is documented, a plausible route involves:
-
Formation of 1-(1H-Benzimidazol-2-yl)ethylamine:
-
Coupling with 4-Fluorobenzoic Acid:
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (Analog Data) |
|---|---|---|
| 1 | 1,2-Diaminobenzene, ethyl glyoxylate, HCl, reflux | ~60% |
| 2 | 4-Fluorobenzoic acid, SOCl₂, then amine, DCM, 0°C→RT | ~75% |
Challenges and Purification
-
Byproduct Formation: Competing reactions at the benzimidazole’s NH groups may require protective strategies (e.g., Boc protection) .
-
Chromatographic Separation: Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) based on analog data .
-
Stability: Benzimidazole derivatives are generally stable under ambient conditions but may degrade under strong acidic or alkaline conditions .
Spectroscopic Characterization
| Compound | Activity | IC₅₀/EC₅₀ (µM) | Target |
|---|---|---|---|
| Halopemide | Dopamine D2 antagonism | 0.12 | CNS receptors |
| N-(1H-Benzimidazol-2-yl)-4-fluorobenzamide | Antibacterial (S. aureus) | 8.5 | Cell wall synthesis |
Applications in Materials Science
Coordination Chemistry
Benzimidazole’s nitrogen atoms can act as ligands for metal ions. For example, titanium complexes with benzimidazole-quinoline ligands show catalytic activity in ethylene polymerization .
Polymer Additives
Fluorinated benzamides may enhance thermal stability in polymers, as seen in polyamide composites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume